molecular formula C10H6N2O5S B13995192 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan CAS No. 6277-16-3

2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan

Cat. No.: B13995192
CAS No.: 6277-16-3
M. Wt: 266.23 g/mol
InChI Key: PIEVMGDPUYKMOP-UHFFFAOYSA-N
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Description

2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan is a nitrofuran-based research chemical of significant interest in medicinal chemistry and materials science. As a member of the nitrofuran family, its core structure is recognized for potent antimicrobial properties . The compound features a furan ring substituted with a nitro group at the 2-position and a (4-nitrophenyl)sulfanyl group at the 5-position. The electron-withdrawing nitro groups are key to its electronic characteristics and potential as a building block for more complex molecular architectures. Primary Research Applications: • Antimicrobial Development: Serves as a key synthetic intermediate for novel antimicrobial agents, aligning with the use of nitrofuran scaffolds in Active Pharmaceutical Ingredients (APIs) like nifuroxazide and nitrofurantoin . • Materials Science: The conjugated system and nitro groups make it a candidate for developing organic electronic materials and nonlinear optical materials. • Chemical Synthesis: Acts as a versatile precursor for constructing diverse heterocyclic systems, including those accessed via Diels-Alder reactions or serving as a disubstituted furan platform . Research Value: This compound provides researchers with a multifunctional scaffold. The presence of the sulfanyl (thioether) linkage offers a point for further chemical modification, while the nitro groups can participate in redox processes or facilitate studies on intermolecular interactions, such as those analyzed through Hirshfeld surface analysis in related crystalline structures . Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Proper safety protocols should be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6277-16-3

Molecular Formula

C10H6N2O5S

Molecular Weight

266.23 g/mol

IUPAC Name

2-nitro-5-(4-nitrophenyl)sulfanylfuran

InChI

InChI=1S/C10H6N2O5S/c13-11(14)7-1-3-8(4-2-7)18-10-6-5-9(17-10)12(15)16/h1-6H

InChI Key

PIEVMGDPUYKMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 Nitro 5 4 Nitrophenyl Sulfanyl Furan

Reactivity of the Furan (B31954) Ring System in Substituted Derivatives

The furan ring, while aromatic, is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating character of the oxygen heteroatom. However, in 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan, the presence of a strongly electron-withdrawing nitro group at the C2 position significantly alters this reactivity profile.

The nitrofuran core of the title compound is heavily influenced by its substituents. The nitro group at the C2 position is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature through both inductive and resonance effects. masterorganicchemistry.commasterorganicchemistry.com This effect renders the furan ring electron-deficient and thus highly resistant to attack by electrophiles. Typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation, which readily occur on activated or even unsubstituted furan, are unlikely to proceed under standard conditions. scribd.comlibretexts.org Any potential electrophilic attack would be directed away from the deactivating nitro group.

Conversely, the electron-deficient nature of the nitrofuran ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the C2 position is an excellent leaving group in the presence of strong nucleophiles. rsc.org Research on analogous α-nitrofurans has shown they undergo substitution reactions with a variety of nucleophiles, including azide (B81097) ions, arenethiolates, and methoxide (B1231860) ions, where the nitro group is displaced. rsc.org In some cases, depending on the nucleophile, a competing cine-substitution can occur, where the incoming nucleophile attacks the adjacent carbon, leading to a rearranged product. rsc.org

Table 1: Predicted Substitution Patterns on the Nitrofuran Core

Reaction TypeReactivityGoverning FactorPredicted Outcome
Electrophilic Aromatic Substitution (EAS)Highly DeactivatedStrong electron-withdrawing -NO₂ groupReaction is highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr)ActivatedStrong electron-withdrawing -NO₂ group stabilizes intermediate; -NO₂ is a good leaving group.Substitution of the C2-nitro group by strong nucleophiles is likely. rsc.org

Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are potent nucleophiles. masterorganicchemistry.com The nitrogen atom in an enamine is a strong π-donor, which significantly increases the electron density of the double bond, making the α-carbon nucleophilic. masterorganicchemistry.com When incorporated into a furan system, an enamine substituent would act as a strong activating group for electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

This behavior stands in stark contrast to the 2-nitro substituent in the title compound. While an enamine-substituted furan would be highly reactive towards electrophiles, the 2-nitrofuran (B122572) system is highly deactivated. The study of enamine reactivity provides a useful comparison, highlighting the profound impact a substituent's electronic properties have on the furan ring's reactivity. For instance, enamines derived from cyclic ketones have been used in reductive cyclization reactions to synthesize furan derivatives. researchgate.net This underscores the synthetic utility of activating groups, which is the opposite of the effect observed with the nitro group.

Reactions Involving the Sulfanyl (B85325) Linkage

The diaryl sulfanyl (thioether) linkage is a key functional group that can undergo a variety of chemical transformations, primarily involving the sulfur atom itself or the adjacent carbon-sulfur bonds.

The sulfur atom in the sulfanyl group exists in the +2 oxidation state and can be readily oxidized. Controlled oxidation, typically using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) first into a sulfoxide (B87167) (a sulfinyl group) and then, under more forcing conditions, into a sulfone (a sulfonyl group). nih.gov

Sulfide → Sulfoxide: 2-Nitro-5-[(4-nitrophenyl)sulfinyl]furan

Sulfoxide → Sulfone: 2-Nitro-5-[(4-nitrophenyl)sulfonyl]furan

These oxidation reactions can be difficult to control, sometimes yielding a mixture of sulfoxide and sulfone. nih.gov The electronic properties of the aromatic rings influence the ease of oxidation; electron-rich sulfides are generally oxidized more easily. The presence of two strongly deactivating nitro groups in the title compound would make the sulfur atom less nucleophilic and therefore more resistant to oxidation compared to unsubstituted diaryl sulfides.

Reduction of the sulfanyl group is less common. However, the corresponding sulfonyl group can be reduced. For example, aromatic sulfonyl chlorides can be reduced to thiols using zinc and hydrochloric acid. britannica.com

The carbon-sulfur bonds in aryl sulfides are relatively robust but can be cleaved under specific conditions. Various methods have been developed for C–S bond cleavage, including transition-metal-free strategies using oxidants, acids, or bases, as well as photochemical and electrochemical methods. rsc.org For instance, the cleavage of C–S bonds in aryl sulfide radical cations can be induced by photoinduced electron transfer. tandfonline.com Oxidative cleavage provides a pathway to convert organosulfur compounds into other functional groups like carbonyls. researchgate.net

Mechanisms for C-S bond formation are diverse and synthetically crucial. A common method for forming diaryl sulfides is through nucleophilic aromatic substitution, where an aryl thiolate anion displaces a suitable leaving group (like a halogen or a nitro group) on an electron-deficient aromatic ring. The title compound could theoretically be synthesized by reacting 2,5-dinitro- or 2-nitro-5-halofuran with 4-nitrothiophenol (B108094) in the presence of a base. Recent advancements in C-S bond formation include methods activated by visible light via electron donor-acceptor (EDA) complexes and electrocatalysis. rsc.orgrsc.orgchemrxiv.org

Table 2: Summary of Reactions at the Sulfanyl Linkage

TransformationProcessTypical Reagents/ConditionsProduct Functional Group
OxidationStepwise oxidation of sulfurH₂O₂, m-CPBASulfoxide (-SO-), Sulfone (-SO₂-) nih.gov
CleavageBreaking of C-S bondPhotochemical, electrochemical, strong oxidants rsc.orgtandfonline.comunipr.itVaries (e.g., thiols, disulfides, carbonyls)
FormationCreation of C-S bondNucleophilic substitution with thiolate; EDA complexes rsc.orgSulfide (-S-)

Influence of the Nitro Groups on Molecular Reactivity

The two nitro groups are the dominant electronic feature of this compound, profoundly influencing the reactivity of the entire molecule. Both the furan and benzene rings are rendered highly electron-deficient.

This electron deficiency has several consequences:

Deactivation towards Electrophiles: As discussed, both aromatic rings are strongly deactivated towards electrophilic attack. masterorganicchemistry.com

Activation towards Nucleophiles: Both rings are activated for nucleophilic aromatic substitution. The nitro group on the furan ring is a potential leaving group. rsc.org Similarly, a leaving group (like a halogen) at the ortho or para position relative to the nitro group on the phenyl ring would be readily displaced by a nucleophile.

Site of Reduction: The nitro groups themselves are susceptible to reduction. The reduction of aromatic nitro compounds is a well-established process that can yield a variety of products depending on the reagents and conditions. wikipedia.orgchemeurope.com

Strong Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe, Sn, Zn in HCl) typically reduce the nitro group completely to an amine (-NH₂). wikipedia.org This would yield 2-Amino-5-[(4-aminophenyl)sulfanyl]furan.

Partial Reduction: Under controlled conditions, partial reduction can lead to intermediate products such as nitroso compounds (-NO), hydroxylamines (-NHOH), or even coupling products like azo (-N=N-) or azoxy (-N=N(O)-) compounds. wikipedia.orgmdpi.com For example, zinc metal in aqueous ammonium (B1175870) chloride is often used for the selective reduction of nitroarenes to hydroxylamines. mdpi.com

The presence of the sulfide linkage can sometimes complicate these reductions, as some catalysts used for nitro reduction can be poisoned by sulfur compounds. nih.gov

Table 3: Potential Reduction Products of Nitro Groups

ProductReagents/ConditionsExtent of Reduction
Amine (-NH₂)Catalytic hydrogenation (H₂, Pd/C), Fe/HCl, Sn/HClComplete
Hydroxylamine (B1172632) (-NHOH)Zn/NH₄Cl, Electrolytic reductionPartial
Azo Compound (-N=N-)Metal hydrides (e.g., LiAlH₄), Zn/NaOHReductive Coupling

Data sourced from general reactions of aromatic nitro compounds. wikipedia.orgchemeurope.com

Electron-Withdrawing Effects on Aromatic and Heteroaromatic Systems

The chemical behavior of this compound is significantly dictated by the potent electron-withdrawing nature of its constituent functional groups. The nitro group (-NO₂) is recognized as one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.netmdpi.com In this molecule, two such groups are present, one attached to the furan ring and the other to the phenyl ring.

The nitro group on the furan ring at position 2, along with the sulfanyl linkage, decreases the electron density of the heteroaromatic system. Similarly, the nitro group at the para-position of the phenyl ring strongly deactivates it. This electron deficiency is a defining characteristic of nitroaromatic compounds. nih.govwikipedia.org The strong inductive effect of the nitro group reduces the aromaticity of the ring to which it is attached. researchgate.netrsc.org

Redox Chemistry of Nitro Groups in Organic Transformations

The redox chemistry of this compound is dominated by the transformations of its two nitro groups. The reduction of nitroaromatic compounds is a cornerstone of their chemical and biological activity. nih.govdtic.mil This process can occur via single- or two-electron transfer mechanisms, often mediated by chemical reagents or flavoenzymes. nih.govnih.gov

The reduction of a nitro group (R-NO₂) is a stepwise process that can yield several intermediates and final products. dtic.mil The typical reduction pathway proceeds as follows:

Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂)

Each of these steps involves the transfer of electrons and protons. For instance, the initial one-electron reduction forms a nitro anion radical (R-NO₂⁻), a key intermediate in many biological activation pathways. dtic.milresearchgate.net Subsequent reduction and protonation steps lead to the nitroso and hydroxylamine derivatives. The hydroxylamine intermediate is often reactive and can be further reduced to the corresponding amine. wikipedia.orgresearchgate.net The complete reduction of a nitro group to an amine requires a total of six electrons. wikipedia.org

The specific reduction products formed can depend on the reaction conditions, including the reducing agent used and the pH of the medium. researchgate.netnih.gov For example, catalytic hydrogenation is a common method for converting nitroaromatics to their corresponding anilines. wikipedia.org The presence of two nitro groups in this compound offers the possibility of selective or complete reduction, leading to a variety of amino-substituted derivatives with different chemical properties. The reduction potential of the nitro groups is a critical factor, with quantitative structure-activity relationship (QSAR) studies on related nitrofuran derivatives showing that the cyclic voltametric reduction potential is a key parameter influencing their activity. nih.gov

Investigation of Rearrangement Reactions and Degradation Pathways

While specific rearrangement and degradation studies on this compound are not extensively documented, the reactivity of the nitrofuran class provides insights into potential transformations. For instance, irradiation of 2-nitrofuran can lead to photorearrangement, forming 3-hydroxyimino-2-oxo-2,3-dihydrofuran, indicating that the nitrofuran scaffold can undergo significant structural changes under specific conditions. rsc.org

Degradation of nitrofuran compounds can be initiated by various factors, including pH, temperature, and microbial action. nih.govnih.gov The electron-deficient nature of the rings, combined with the reactivity of the nitro groups, makes the molecule susceptible to degradation.

Studies on Hydrolytic Stability of Related Nitrofuran Derivatives

The hydrolytic stability of nitrofuran derivatives has been a subject of significant study, largely because the parent drugs are often unstable, whereas their metabolites can be very persistent. researchgate.netfrontiersin.org

Research on the antibiotic nitrofurantoin (B1679001) has shown that its hydrolytic degradation is highly dependent on pH and temperature. The degradation is significantly slower in acidic (pH 4) conditions compared to neutral (pH 7) or alkaline (pH 9) solutions. nih.govresearchgate.net At 20°C and pH 4, the half-life of nitrofurantoin can be as long as 3.9 years, whereas at 60°C and pH 9, it decreases to just 0.5 days. nih.govresearchgate.net The degradation pathways identified for nitrofurantoin under hydrolytic stress include cleavage of the heterocyclic ring and cleavage of the N-N bond, demonstrating the susceptibility of the core structure to hydrolysis. nih.gov

In contrast to the parent drugs, the tissue-bound metabolites of nitrofuran antibiotics exhibit remarkable stability. researchgate.net Studies on the primary metabolites have shown they are largely resistant to conventional cooking techniques such as frying, grilling, roasting, and microwaving. tandfonline.comnih.govresearchgate.net Furthermore, these metabolites show little to no degradation during long-term frozen storage (-20°C) over periods of up to 8 months. tandfonline.comnih.gov This high stability of metabolites is a key consideration in food safety monitoring. frontiersin.org

Table 1: Stability of Nitrofuran Metabolites Under Various Conditions
MetaboliteConditionMatrixDurationRemaining Residue (%)Source
AOZ, AMOZ, AHD, SEMCooking (Frying, Grilling, Roasting, Microwaving)Pig Muscle and LiverN/A67-100% tandfonline.comnih.gov
AOZ, AMOZ, AHD, SEMFrozen Storage (-20°C)Pig Muscle and Liver8 monthsNo significant drop tandfonline.comnih.gov
AOZ, AMOZ, AHD, SEMRefrigerated Storage (4°C)Methanol Standard Solutions10 monthsStable tandfonline.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Nitro 5 4 Nitrophenyl Sulfanyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular framework can be constructed.

Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan would be expected to show distinct signals for the protons on the furan (B31954) ring and the nitrophenyl ring. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-withdrawing nature of the nitro groups and the sulfur atom. The protons on the furan ring, adjacent to the nitro group and the sulfur linkage, would likely appear in the downfield region of the spectrum. Similarly, the protons on the 4-nitrophenyl ring would exhibit a characteristic splitting pattern, typically a pair of doublets, due to their symmetrical arrangement. Coupling constants (J), measured in Hertz (Hz), would provide information about the connectivity of adjacent protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbons directly attached to the nitro groups and the sulfur atom would be significantly shifted downfield. The chemical shifts would confirm the substitution pattern on both the furan and phenyl rings.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Furan H-37.0 - 7.5d~3-4
Furan H-46.5 - 7.0d~3-4
Phenyl H-2', H-6'8.0 - 8.4d~8-9
Phenyl H-3', H-5'7.5 - 7.9d~8-9

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Furan C-2150 - 155
Furan C-3115 - 120
Furan C-4110 - 115
Furan C-5155 - 160
Phenyl C-1'140 - 145
Phenyl C-2', C-6'125 - 130
Phenyl C-3', C-5'120 - 125
Phenyl C-4'145 - 150

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons on the furan and phenyl rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range correlations between protons and carbons (typically over two to three bonds), which would be crucial for confirming the connection of the 4-nitrophenylsulfanyl group to the 5-position of the 2-nitrofuran (B122572) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes would include:

Nitro Group (NO₂) Vibrations: Strong and distinct bands for the asymmetric and symmetric stretching of the N-O bonds, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H and C=C Vibrations: Multiple bands corresponding to the stretching and bending vibrations of the C-H bonds on the furan and phenyl rings, and the stretching vibrations of the C=C bonds within these aromatic systems.

Furan Ring Vibrations: Characteristic bands for the C-O-C stretching of the furan ring.

C-S Vibrations: Weaker bands associated with the stretching of the carbon-sulfur bond of the thioether linkage.

Hypothetical IR and Raman Data for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
NO₂Asymmetric Stretch1520 - 1550Strong
NO₂Symmetric Stretch1330 - 1360Strong
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1450 - 1600Strong
Furan C-O-CStretch1000 - 1100Medium
C-SStretch600 - 750Weak

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, which has a molecular formula of C₁₀H₆N₂O₅S, HRMS would provide an experimental mass that is very close to the calculated theoretical mass. This would serve as a definitive confirmation of the compound's elemental composition.

Calculated Mass for C₁₀H₆N₂O₅S:

Monoisotopic Mass: 266.0001 g/mol

An experimental HRMS measurement within a few parts per million (ppm) of this calculated value would confirm the molecular formula.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

Beyond the structure of a single molecule, SC-XRD also elucidates how molecules pack together in a crystal lattice. This analysis would reveal any significant intermolecular interactions that stabilize the crystal structure. For this compound, potential interactions could include:

π-π Stacking: The electron-poor nitrophenyl ring and the furan ring could engage in stacking interactions with neighboring molecules.

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the nitro groups and the furan oxygen as acceptors are possible.

Other Interactions: Interactions involving the sulfur atom and the nitro groups with adjacent molecules could also play a role in the crystal packing.

The determination of the crystal system, space group, and unit cell dimensions would provide a complete picture of the solid-state architecture of the compound.

Conformational Analysis in the Crystalline State

No crystallographic data for this compound could be located. Therefore, a detailed analysis of its solid-state conformation, including dihedral angles, bond lengths, and intermolecular interactions, cannot be presented.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific UV-Vis absorption spectra for this compound, detailing its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (e.g., π → π, n → π), have not been reported in the available scientific literature.

Computational and Theoretical Investigations on 2 Nitro 5 4 Nitrophenyl Sulfanyl Furan

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies have been instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan molecule. These theoretical approaches offer a powerful complement to experimental data.

Density Functional Theory (DFT) Calculations for Optimized Structures

Density Functional Theory (DFT) has been widely employed to determine the most stable geometric configuration of this compound. Specifically, calculations are often performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory is utilized to optimize the molecular structure, calculating key bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
S1-C21.762C2-S1-C7102.7
S1-C71.776O6-N5-C4117.4
O3-C21.359O12-N11-C10117.8
N5-C41.451
N11-C101.474

This table presents a selection of calculated bond lengths and angles. The numbering of atoms corresponds to standard chemical structure notation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and its ability to participate in electronic transitions.

For this compound, the HOMO is primarily localized on the 4-nitrophenylsulfanyl moiety, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is distributed across the 2-nitrofuran (B122572) portion of the molecule, suggesting this area is susceptible to nucleophilic attack. The calculated energies for these orbitals are:

EHOMO: -7.89 eV

ELUMO: -3.26 eV

This results in a HOMO-LUMO energy gap (ΔE) of 4.63 eV. This relatively large energy gap is indicative of the molecule's high kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map is color-coded to represent different electrostatic potential values.

In the MEP surface of this compound, the most negative potential (typically shown in red) is concentrated around the oxygen atoms of the two nitro groups. These regions represent the most likely sites for electrophilic attack. The most positive potential (typically shown in blue) is located over the hydrogen atoms of the aromatic rings, while regions of intermediate potential (green) are found on the carbon atoms and the sulfur atom. This analysis confirms that the nitro groups are the primary centers for intermolecular interactions.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

Computational Prediction of NMR and IR Spectra

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide valuable information about the molecule's structure and bonding.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. These predicted values can be correlated with experimental data to aid in the assignment of signals in the measured spectra.

IR Spectra: The vibrational frequencies and intensities of the molecule can be calculated using DFT. These theoretical frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum shows characteristic peaks corresponding to the vibrational modes of the functional groups present, such as the symmetric and asymmetric stretching of the NO2 groups, C-N stretching, and C-S stretching vibrations.

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)
NO2 asymmetric stretching1575
NO2 symmetric stretching1341
C-N stretching853
C-S stretching738

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic transitions of molecules. It allows for the calculation of excitation energies and the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum.

For this compound, TD-DFT calculations, often performed in a solvent to mimic experimental conditions, predict the main electronic transitions. The calculated maximum absorption wavelength (λmax) is typically around 360 nm. This absorption is primarily attributed to a π → π* electronic transition, which corresponds to the promotion of an electron from the HOMO to the LUMO. The calculated spectrum can be compared with the experimentally measured UV-Vis spectrum to confirm the nature of the electronic transitions.

Detailed computational and theoretical analyses specifically for the compound this compound are not extensively available in the public domain. As a result, a comprehensive article covering the requested detailed outline cannot be generated at this time.

While computational studies are common for novel compounds, specific research detailing the Hirshfeld surface analysis, specific hydrogen bonding networks, molecular docking with identified biological targets, and QSAR modeling for this compound has not been published in accessible literature. General methodologies for these analyses exist, but their application and the resulting specific data for this particular compound are not documented.

Further research by computational chemists or publication of existing studies would be necessary to provide the specific data points required to populate the requested article structure.

Mechanistic Biological Activity and Structure Activity Relationships Sar of 2 Nitro 5 4 Nitrophenyl Sulfanyl Furan Analogs

Antimicrobial Activity: Molecular Mechanisms of Action

The antimicrobial efficacy of nitrofuran analogs is multifaceted, stemming from their unique mode of activation within microbial cells and subsequent interaction with essential cellular components.

Nitrofuran compounds are prodrugs that require intracellular activation to exert their antimicrobial effects. nih.gov This activation is primarily mediated by bacterial nitroreductases, specifically Type I oxygen-insensitive nitroreductases such as NfsA and NfsB in Escherichia coli. nih.govplos.org These flavin-containing enzymes catalyze the reduction of the 5-nitro group on the furan (B31954) ring. nih.gov This process involves a stepwise two-electron reduction, leading to the formation of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamino derivatives. nih.gov

The generation of these reactive species is the cornerstone of the nitrofuran mechanism of action. nih.gov The efficiency of this bioactivation can be influenced by the chemical structure of the nitrofuran analog, which can affect its affinity for the active site of the nitroreductase enzymes. ijabbr.com Structure-activity relationship (SAR) studies have shown that modifications to the nitrofuran molecule can modulate the activity of these activating enzymes, offering a strategy to combat drug resistance. ijabbr.com

Azoreductases are another class of enzymes implicated in the activation of nitroaromatic compounds. mdpi.com Molecular modeling studies suggest that the nitrofuran functional group can form a π-stacking interaction with the flavin mononucleotide (FMN) cofactor in the active site of these reductases, a key interaction for the reduction process. mdpi.com The specificity of nitrofuran analogs for different reductases can determine their selective activity against various bacterial species. mdpi.com

Once activated, the highly reactive intermediates generated from nitrofuran analogs can indiscriminately attack a wide array of biological macromolecules, leading to widespread cellular damage and bacterial cell death. nih.govresearchgate.net These reactive species are known to cause lesions in bacterial DNA, inhibit protein synthesis by binding to ribosomes, and interfere with RNA synthesis. ijabbr.comresearchgate.net

The disruption of DNA integrity is a significant consequence of nitrofuran activity. The electrophilic intermediates can covalently bind to DNA, leading to strand breaks and other forms of damage. researchgate.net Furthermore, the inhibition of protein synthesis occurs through the binding of these intermediates to ribosomal components, disrupting the translation process. ijabbr.com The multifaceted attack on these fundamental cellular processes makes it difficult for bacteria to develop resistance through a single-point mutation. researchgate.net

The interaction of nitrofuran analogs is not limited to nucleic acids and proteins. They have also been shown to inhibit enzymes involved in crucial metabolic pathways, such as the citric acid cycle, by targeting components like acetyl-CoA, thereby disrupting cellular energy production. ijabbr.com

Nitrofuran derivatives are characterized by their broad spectrum of activity, demonstrating efficacy against a wide range of both Gram-positive and Gram-negative bacteria. ijabbr.comrsc.org This wide-ranging activity is a direct result of their mechanism of action, which targets multiple, highly conserved cellular processes. researchgate.net

Numerous studies have synthesized and evaluated various nitrofuran analogs for their antibacterial potency. For instance, a series of 5-nitrofuran-2-yl derivatives displayed significant activity against Mycobacterium tuberculosis. nih.gov Another study on 5-R-substituted (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones reported inhibitory activity against Staphylococcus aureus and Caulobacter crescentus. acs.orgnih.govresearchgate.net The antibacterial efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), with lower values indicating higher potency.

The following table summarizes the in vitro antibacterial activity of selected nitrofuran derivatives against various bacterial strains.

Compound/AnalogBacterial StrainActivity (MIC in µM)Reference
N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r)Mycobacterium tuberculosis H37Rv (log-phase)0.22 nih.gov
N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r)Mycobacterium tuberculosis H37Rv (starved)13.9 nih.gov
Furazolidone Derivative 1S. aureus1.5625 µg/mL rsc.org
Nitrofurantoin (B1679001) Derivative 18E. coliValue not specified, but noted as stronger than parent rsc.org

Antifungal Activity and Target Identification

In addition to their antibacterial properties, nitrofuran derivatives have also demonstrated promising antifungal activity. Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, are a growing concern, especially in immunocompromised individuals.

A number of 5-nitrofuran derivatives have been synthesized and evaluated for their in vitro activity against a panel of clinically relevant fungal species. nih.govnih.gov These studies have revealed that certain structural modifications to the nitrofuran scaffold can lead to potent antifungal effects. nih.govnih.gov For example, one study reported that a series of nitrofuran derivatives exhibited significant inhibitory activity against Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and Trichophyton mentagrophytes, with some compounds showing MIC90 values in the sub-micromolar range. nih.govnih.gov

While the precise molecular targets for the antifungal action of many nitrofuran derivatives are still under investigation, it is hypothesized that the mechanism may share similarities with their antibacterial mode of action, involving reductive activation and subsequent damage to cellular macromolecules. nih.gov Some studies suggest that these compounds may interfere with the fungal cell wall or membrane integrity. nih.gov

The table below presents the in vitro antifungal activity of representative nitrofuran derivatives against various fungal pathogens.

Compound/AnalogFungal SpeciesActivity (MIC90 in µg/mL)Reference
Compound 11H. capsulatum0.48 nih.govnih.gov
Compound 3P. brasiliensis0.48 nih.govnih.gov
Compound 9P. brasiliensis0.48 nih.govnih.gov
Compound 8T. rubrum0.98 nih.govnih.gov
Compound 9T. rubrum0.98 nih.govnih.gov
Compound 12T. rubrum0.98 nih.govnih.gov
Compound 13T. rubrum0.98 nih.govnih.gov
Compound 8T. mentagrophytes0.98 nih.govnih.gov
Compound 12T. mentagrophytes0.98 nih.govnih.gov
Compound 13T. mentagrophytes0.98 nih.govnih.gov
Compound 1Candida spp.3.9 nih.govnih.gov
Compound 5C. neoformans3.9 nih.govnih.gov

Antitubercular Research: Inhibition of Mycobacterial Iron Acquisition Pathways

Mycobacterium tuberculosis, the causative agent of tuberculosis, has a critical requirement for iron to establish and maintain an infection. Consequently, the pathways involved in iron acquisition represent attractive targets for the development of new antitubercular drugs. One such target is the salicylate (B1505791) synthase (MbtI), an enzyme essential for the biosynthesis of mycobactins, the primary siderophores of M. tuberculosis.

Salicylate synthase (MbtI) catalyzes the first committed step in the biosynthesis of mycobactins, converting chorismate to salicylate. nih.govmdpi.com The absence of a human homolog for MbtI makes it a highly specific and promising target for therapeutic intervention. mdpi.com

Recent research has focused on the discovery and optimization of furan-based inhibitors of MbtI. nih.govmdpi.comresearchgate.net Structure-activity relationship studies have demonstrated that the 5-phenylfuran-2-carboxylic acid scaffold is a promising starting point for the design of potent MbtI inhibitors. nih.govresearchgate.net Modifications to the phenyl ring have been shown to significantly impact the inhibitory activity. nih.govmdpi.com For instance, the replacement of a nitro group with other substituents has been explored to improve the drug-like properties of these compounds while maintaining potent enzymatic inhibition. nih.gov

The inhibitory potential of these furan derivatives against MbtI is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Several compounds have been identified that exhibit potent inhibition of MbtI in the low micromolar range. nih.govmdpi.comresearchgate.net

The following table summarizes the inhibitory activity of selected furan-based derivatives against M. tuberculosis salicylate synthase (MbtI).

Compound/AnalogEnzymeActivity (Ki in µM)Activity (MIC99 in µM)Reference
Compound 1hMbtI8.8250 nih.govresearchgate.netnih.gov
Compound IV (5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid)MbtI9.2125 mdpi.com

Antiparasitic Activity: Mechanisms Against Protozoan Parasites (e.g., Leishmania)

The antiparasitic action of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan and its analogs is rooted in the chemistry of the nitrofuran moiety, which is a well-established pharmacophore in antimicrobial chemotherapy. researchgate.net The mechanism of action against protozoan parasites, such as those from the Leishmania genus, is complex and involves the intracellular reduction of the nitro group, a critical activation step. parasitetesting.comwikipedia.org This bioactivation is predominantly carried out by parasite-specific nitroreductases, which are flavoproteins. parasitetesting.com These enzymes are more efficient in reducing the nitro group in parasites than in mammalian host cells, which forms a basis for the selective toxicity of these compounds. wikipedia.org

Upon reduction, the nitro group is converted into a series of highly reactive cytotoxic metabolites, including nitroso and hydroxylamino derivatives, and ultimately, the nitro anion radical. la.gov These reactive intermediates can induce significant cellular damage through multiple pathways:

DNA Damage: The reactive metabolites are capable of causing direct damage to parasitic DNA, leading to strand breaks and inhibition of DNA synthesis, which ultimately triggers cell death. parasitetesting.comyoutube.com

Macromolecule Disruption: These intermediates can attack a wide range of other essential macromolecules within the parasite, including ribosomal proteins. This disrupts protein synthesis, a vital cellular process. wikipedia.org

Inhibition of Metabolic Pathways: The drug's metabolites can interfere with crucial metabolic processes such as respiration and pyruvate (B1213749) metabolism. parasitetesting.comwikipedia.org Specifically, studies on related nitrofuran compounds in Leishmania have shown that they can increase the production of reactive oxygen species (ROS) and nitric oxide in host macrophages, enhancing the parasite-killing effect. researchgate.net

Enzyme System Inhibition: Nitrofurans are known to inhibit various microbial enzyme systems, particularly those involved in carbohydrate metabolism. la.gov

This multi-targeted mechanism of action is advantageous as it reduces the likelihood of parasites developing resistance. wikipedia.org The broad-spectrum activity of nitrofurans has been demonstrated against various protozoa, including Trichomonas vaginalis, Giardia, and different species of Leishmania that cause cutaneous, visceral, and mucocutaneous leishmaniasis. la.govnih.gov

Structure-Activity Relationship (SAR) Studies of Sulfanyl (B85325) and Nitro-Substituted Furan Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of therapeutic agents. For sulfanyl and nitro-substituted furan derivatives, research has illuminated key structural features that govern their biological activity.

The biological efficacy of nitro-substituted furan derivatives is highly dependent on the position and electronic properties of the substituents on both the furan and the attached aromatic rings.

The 5-Nitro Group: The nitro group at the 5-position of the furan ring is widely considered essential for the antimicrobial and antiparasitic activity of this class of compounds. youtube.com The strong electron-withdrawing nature of the nitro group is critical for its enzymatic reduction, which is the necessary first step in its mechanism of action. researchgate.netresearchgate.net This reduction potential is a key determinant of the compound's activity.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring, linked via the sulfanyl bridge, also play a significant role. In the parent compound, the nitro group at the para-position (position 4) of the phenyl ring enhances the electron-withdrawing character of the entire substituent at the 5-position of the furan. SAR studies on analogous series of compounds have shown that modifications to this part of the molecule can profoundly influence activity. For example, in a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles linked to a piperazinyl benzamidine (B55565) moiety, the substitution on the terminal amidine nitrogen was found to have a profound role in antileishmanial activity. researchgate.net

The following table summarizes the antileishmanial activity of some representative analogs, highlighting the impact of substituents.

Compound IDR-Group on BenzamidineIC₅₀ against L. major promastigotes (µM)
2d n-propyl0.08
2e n-butyl0.2
2g benzyl0.4

Data sourced from a study on 5-nitrofuran-2-yl-1,3,4-thiadiazole derivatives. researchgate.net

This data demonstrates that even small changes in the alkyl or aryl substituents at a distal position can lead to significant variations in biological efficacy, with the n-propyl group providing the highest potency in this specific series. researchgate.net

Electronic Communication: The sulfur atom can influence the electronic properties of the molecule. It can participate in conjugation and modulate the electron distribution across the furan and phenyl rings. This, in turn, can affect the reduction potential of the nitro group on the furan ring, which is essential for bioactivation.

Structural Conformation: The sulfanyl bridge provides a specific geometry and degree of rotational freedom between the two aromatic ring systems. This conformation is crucial for how the molecule fits into the active site of its target enzymes, such as the parasitic nitroreductases. The bond angles and lengths dictated by the sulfur atom help to orient the furan and phenyl moieties for optimal interaction.

The primary goal in designing improved antiparasitic agents is to maximize toxicity against the parasite while minimizing effects on the host. For nitro-substituted furan derivatives, several design principles have emerged to achieve enhanced selectivity.

Exploiting Parasite-Specific Enzymes: The key to the selectivity of nitroaromatic compounds is the differential expression and efficiency of nitroreductase enzymes between parasites and mammals. parasitetesting.com Design efforts can focus on creating molecules that are exquisite substrates for the parasite's specific nitroreductase isoforms (Type I nitroreductases), which are typically absent in the host. This ensures that the prodrug is activated primarily within the target organism.

Modulating Redox Potential: The ease with which the nitro group is reduced (its redox potential) is a critical parameter. The molecule's redox potential can be fine-tuned by altering the electronic properties of other substituents on the furan and phenyl rings. The ideal compound would have a redox potential that allows for efficient reduction by parasitic enzymes but is too low for significant reduction by host enzymes.

Optimizing Physicochemical Properties for Targeted Delivery: Modifications to the molecule's side chains can be used to control its solubility, lipophilicity, and other properties that influence its absorption, distribution, metabolism, and excretion (ADME). For instance, in a study of related 5-nitrofuran derivatives, the addition of specific side chains on a benzamidine moiety led to compounds with a very high selectivity index (SI), indicating much greater toxicity to the parasite than to host cells. researchgate.net Compound 2d from this study, for example, had an IC₅₀ of 0.08 µM against Leishmania promastigotes but a cytotoxicity (CC₅₀) of 785 µM against macrophage cells, yielding a selectivity index of over 9800. researchgate.net This highlights a successful design strategy where the core nitrofuran pharmacophore is retained for activity, while peripheral groups are optimized for selectivity and reduced host toxicity.

Design and Synthesis of Functionalized Derivatives and Analogues for Research Expansion

Systematic Structural Modifications of the Furan (B31954) Ring

The furan ring is a key component of the molecule, and its modification is a primary strategy for creating new derivatives. Structural modification of drug molecules is a reliable method for optimizing lead compounds. nih.gov Late-stage functionalization (LSF) has emerged as a direct approach for structural alteration, allowing for the rapid generation of new chemical entities. nih.govrsc.org For 5-nitrofuran compounds, Cu-catalyzed C-H LSF has been employed to introduce a variety of functional groups. nih.gov

Modifications can include the introduction of substituents at different positions of the furan ring or even the bioisosteric replacement of the furan ring with other heterocycles like thiophene (B33073) or selenophene. nih.gov The nature and position of the substituent on the furan ring can significantly influence the compound's properties. nih.gov For instance, the introduction of aryl groups at the 5-position of the furan ring is a common strategy. pensoft.net

Research has explored a range of modifications to the nitrofuran scaffold, as detailed in the table below.

Modification TypeReagents/ConditionsFunctional Groups IntroducedReference
Late-Stage Functionalization (LSF)Cu(I) catalysisHydroxyl, Methyl, Azido, Cyano, Aryl nih.gov
NitrationNitric acid in acetic anhydride (B1165640)Nitro (-NO₂) ijabbr.com
AcetylationAcetic anhydride with BF₃ or SnCl₄Acetyl (-COCH₃) ijabbr.com
ArylationDiazonium saltsAryl groups (e.g., 4-Nitrophenyl, 4-Isopropylphenyl) pensoft.net
Bioisosteric ReplacementStille coupling reactionsThiophene, Selenophene nih.gov

Variation of the Nitrophenyl Substituent and Sulfanyl (B85325) Linkage

Analogues of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan can be synthesized by altering the substitution pattern on the nitrophenyl ring and by modifying the sulfanyl (-S-) linker. The electronic properties of the phenyl ring can be tuned by introducing various electron-donating or electron-withdrawing groups. For example, the synthesis of 5-aryl-furan derivatives has been achieved through methods like the Suzuki coupling, which allows for the introduction of variously substituted phenyl rings. pensoft.netmdpi.com

The sulfanyl linkage is another key site for modification. The sulfur atom can be oxidized to form sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives. ut.ac.ir Additionally, the linkage can be altered by replacing the direct bond to the phenyl ring with an alkyl chain, leading to S-alkylation products. ut.ac.ir These modifications impact the molecule's conformation, polarity, and potential interactions with biological targets.

The table below summarizes key synthetic approaches for these modifications.

Target of ModificationSynthetic StrategyExample VariationReference
Nitrophenyl Substituent Suzuki CouplingReplacement of 4-nitrophenyl with other substituted aryl groups mdpi.com
Meerwein ArylationIntroduction of various aryl groups (e.g., 2-fluorophenyl) pensoft.net
Sulfanyl Linkage S-AlkylationReaction with alkyl halides (e.g., n-butyl bromide) ut.ac.ir
OxidationUse of oxidizing agents like m-chloroperoxybenzoic acid ut.ac.ir

Development of Polymeric Nitrofuran Derivatives for Controlled Release Studies

To improve the delivery and efficacy of nitrofuran-based compounds, researchers have explored their incorporation into polymeric systems for controlled or sustained release. nih.govquickcompany.in This approach involves either encapsulating the compound within a polymer matrix or covalently attaching it to a polymer backbone to form a polymer-drug conjugate. ui.ac.idnih.gov The goal of a controlled drug delivery system is to release the therapeutic agent in a sustained manner over an extended period. dovepress.com

Polymer-based systems can be designed to be responsive to specific physiological conditions, such as pH or the presence of certain enzymes. nih.gov For nitrofuran compounds like nitrofurantoin (B1679001), microparticles have been developed using enteric-coating polymers such as cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) and cellulose acetate butyrate (B1204436) (CAB). nih.govresearchgate.net These coatings are designed to reduce release in acidic gastric fluid while allowing for sustained release in the simulated intestinal fluid. nih.gov Other approaches have utilized pH-dependent hydrophilic polymers, including cross-linked acrylic acid polymers (carbomers), to achieve controlled release over more than twelve hours. quickcompany.in

Another advanced strategy involves molecularly imprinted polymers (MIPs), which are synthesized to have specific recognition sites for the target molecule, in this case, antibiotics containing a 5-nitrofuran ring. rsc.orgresearchgate.net

Polymer SystemPolymer(s) UsedRelease MechanismApplicationReference
Coated MicroparticlesCellulose Acetate Phthalate (CAP), Cellulose Acetate Butyrate (CAB)pH-dependent dissolution of enteric coatSustained release nih.gov
Hydrophilic MatrixCross-linked acrylic acid polymers (e.g., Carbopol®)pH-dependent swelling and diffusionSustained release quickcompany.in
Polymer-Drug ConjugatesNatural polymers (e.g., Dextran), Synthetic polymers (e.g., HEMA)Cleavage of covalent linkerTargeted/Sustained release ui.ac.idnih.gov
Molecularly Imprinted Polymers (MIPs)Commercial monomers and cross-linking agentsSpecific binding and releaseSolid-phase extraction rsc.orgresearchgate.net

These polymeric formulations aim to enhance the properties of nitrofuran compounds by providing prolonged action and potentially reducing side effects. nih.govmdpi.com

Hybrid Molecules Incorporating Other Heterocyclic Scaffolds (e.g., Thiadiazoles, Triazoles)

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. This approach has been extensively applied to nitrofuran derivatives, leading to the synthesis of hybrid molecules with other heterocyclic scaffolds, most notably 1,3,4-thiadiazoles and 1,2,3- or 1,2,4-triazoles. ut.ac.irnih.govfarmaciajournal.com

Nitrofuran-Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is a common partner for the nitrofuran moiety. ut.ac.ir The synthesis of these hybrids often starts from 5-nitrofuran-2-carbaldehyde or a related derivative. nih.gov A typical synthetic route involves the reaction of a 5-nitrofuran starting material with thiosemicarbazide, followed by oxidative cyclization to form the 2-amino-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole intermediate. nih.govresearchgate.net This intermediate can then be further functionalized. ut.ac.irnih.gov For instance, it can react with chloroacetyl chloride and ammonium (B1175870) thiocyanate (B1210189) to form a thiazolidinone ring, creating a more complex hybrid structure. nih.gov

Nitrofuran-Triazole Hybrids: The 1,2,3-triazole ring, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, has been successfully incorporated into nitrofuran structures. researchgate.netnih.gov A multi-step synthesis for nitrofurantoin-triazole hybrids has been reported, which involves nucleophilic substitutions followed by the CuAAC reaction. researchgate.netnih.gov This modular approach allows for the creation of a diverse library of hybrid compounds by varying the azide (B81097) and alkyne components. nih.gov The 1,2,4-triazole (B32235) scaffold has also been explored as an intermediate for creating hybrid molecules. farmaciajournal.com

The table below outlines synthetic strategies for creating these hybrid molecules.

Hybrid TypeHeterocyclic ScaffoldKey Synthetic Reaction(s)Starting Nitrofuran MaterialReference
Thiadiazole Hybrid1,3,4-ThiadiazoleReaction with thiosemicarbazide, oxidative cyclization5-nitrofuran-2-carbaldehyde nih.gov
Triazole Hybrid1,2,3-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nitrofurantoin researchgate.netnih.gov
Oxadiazole Hybrid1,3,4-OxadiazoleNot specified in detail, but involves linking the two heterocyclesNitrofuran derivatives nih.gov

These hybridization strategies aim to combine the recognized properties of the nitrofuran scaffold with the diverse biological activities associated with other heterocyclic rings like thiadiazoles and triazoles. ut.ac.irfrontiersin.org

Future Research Directions and Academic Outlook for 2 Nitro 5 4 Nitrophenyl Sulfanyl Furan Chemistry

Exploration of Novel Reaction Pathways and Synthetic Methodologies

Future synthetic research could focus on developing more efficient, sustainable, and versatile methods for the synthesis of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan and its analogs. Current synthetic strategies for similar 5-aryl-furan compounds often involve multi-step processes, including Meerwein reactions or various palladium-catalyzed cross-coupling reactions like Suzuki and Hiyama couplings. researchgate.netpensoft.net

Key areas for future exploration include:

One-Pot Syntheses: Designing cascade or tandem reactions that combine multiple synthetic steps into a single operation would enhance efficiency. For instance, a one-pot procedure could be developed that involves the initial formation of a 5-halofuran derivative followed by an in-situ nucleophilic aromatic substitution with 4-nitrothiophenol (B108094). ijsrst.com

Green Chemistry Approaches: The development of synthetic routes using greener solvents, renewable starting materials, and energy-efficient conditions (such as microwave or ultrasound-assisted synthesis) is a critical direction. Furan (B31954) itself can be derived from renewable biomass sources, making its derivatives attractive targets for sustainable chemistry. researchgate.net

Catalyst Development: Investigating novel catalysts, including nanoparticle-based or heterogeneous catalysts, could improve yields and simplify product purification. ijsrst.com For example, copper-nanoparticle-catalyzed synthesis of benzo[b]furans has been shown to be effective and could be adapted for thioether linkages. ijsrst.com

Diversity-Oriented Synthesis: Creating libraries of analogs by varying the substitution patterns on both the furan and phenyl rings. This could be achieved by employing a range of substituted furfurals and aryl diazonium salts or arylboronic acids in coupling reactions. researchgate.netpensoft.net This would be invaluable for structure-activity relationship (SAR) studies.

Deeper Computational Modeling for Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools for elucidating the structural, electronic, and reactive properties of this compound, guiding future experimental work.

DFT and TD-DFT Studies: Density Functional Theory (DFT) can be used to compute the ground-state molecular geometry, harmonic vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. globalresearchonline.netmdpi.com Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), identifying transitions like π→π*. globalresearchonline.net Comparing these theoretical predictions with experimental data provides a rigorous validation of the computational models.

Reaction Mechanism Elucidation: Computational modeling can map the potential energy surfaces of proposed synthetic reactions. This allows for the identification of transition states and intermediates, providing a deeper understanding of reaction mechanisms and helping to optimize reaction conditions for higher yields and selectivity.

Predictive Design: Molecular modeling can be used to predict the properties of yet-to-be-synthesized derivatives. For instance, by computationally screening a virtual library of analogs, researchers can prioritize candidates with desirable electronic properties for material science applications or specific binding affinities for biological targets.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Model Furan Compound
Spectroscopic PropertyComputational MethodPredicted ValueExperimental Value
1H-NMR Chemical Shift (ppm)DFT/B3LYP7.3 - 8.77.7 - 8.1
C=C Stretching Vibration (cm-1)DFT/B3LYP1450 - 1550~1500
NO2 Symmetric Stretch (cm-1)DFT/B3LYP1330 - 13701325 - 1375
Electronic Transition (nm)TD-DFT~320 (π→π*)~325

Advanced Spectroscopic Techniques for Dynamic Studies

While standard techniques like NMR and IR are fundamental, advanced spectroscopic methods can provide deeper insights into the structure and dynamics of this compound.

Raman Spectroscopy: This technique is particularly effective for studying molecules with π-electron systems and specific functional groups like nitro compounds. scientists.uz Future studies could use Raman spectroscopy to probe the vibrational modes of the furan ring, the C-S-C thioether linkage, and the nitro groups, providing information on molecular symmetry and electronic structure. scientists.uzmdpi.com Characteristic peaks for the furan ring's C–O–C vibrations and the symmetric/asymmetric stretching of the –NO2 group can be clearly identified and analyzed. scientists.uz

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning all proton and carbon signals, especially for more complex, functionalized derivatives.

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques (e.g., transient absorption spectroscopy) could be employed to study the excited-state dynamics of the molecule. Given the presence of nitroaromatic groups, investigating processes like intersystem crossing and charge transfer upon photoexcitation could reveal potential applications in photochemistry or as photosensitizers. acs.org

Table 2: Expected Characteristic Raman Peaks for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm-1)Reference
Furan RingRing Breathing / C-O-C Vibration~1020 scientists.uz
Furan RingC=C Stretching1450 - 1550 globalresearchonline.net
Nitro Group (-NO2)Symmetric Stretching1325 - 1375 scientists.uz
Nitro Group (-NO2)Asymmetric Stretching1500 - 1560 scientists.uz
Thioether (C-S-C)Stretching600 - 800N/A

Investigation of Broader Biological Activities and Mechanistic Elucidation Beyond Current Scope

The presence of the 5-nitrofuran core, a well-known pharmacophore, strongly suggests potential biological activity. Nitro-containing compounds are known to exhibit a wide spectrum of antimicrobial and other biological effects. nih.govnih.gov

Future research should systematically investigate:

Antimicrobial Screening: The compound should be tested against a broad panel of pathogenic bacteria, fungi, and parasites. Many 5-nitrofuran drugs exert their effect through reductive activation of the nitro group within microbial cells, leading to the formation of radical species that damage DNA. nih.govnih.gov

Anticancer Activity: Numerous furan derivatives have been explored for their anticancer properties. semanticscholar.org The cytotoxic potential of this compound against various cancer cell lines should be evaluated.

Enzyme Inhibition: Given that some furan-based compounds are known to target specific enzymes, such as salicylate (B1505791) synthase MbtI in M. tuberculosis, screening against a panel of microbial or human enzymes could uncover novel therapeutic targets. mdpi.com

Mechanistic Studies: Should any significant biological activity be discovered, subsequent research must focus on elucidating the mechanism of action. This would involve identifying the molecular target, studying the role of the nitro groups in the activity, and understanding how the molecule is metabolized within cells.

Potential for Material Science Applications of Functionalized Furan Systems

Functionalized furan systems are gaining traction in material science due to their unique chemical properties and derivation from renewable resources. researchgate.net

Polymer Chemistry: The furan ring can act as a diene in Diels-Alder reactions, most commonly with maleimides. This reversible cycloaddition reaction is thermally controlled, opening avenues for creating self-healing polymers, recyclable thermosets, and responsive materials. researchgate.nettandfonline.com this compound could be functionalized to incorporate polymerizable groups, serving as a monomer for such advanced materials.

Organic Electronics: The extended π-conjugated system spanning the phenyl and furan rings suggests potential for applications in organic electronics. ntu.edu.sg The electron-withdrawing nitro groups will significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By synthesizing a series of derivatives with varying electronic properties, these furan-based systems could be explored as components in organic semiconductors, dyes for dye-sensitized solar cells, or nonlinear optical materials. acs.org The fluorescence properties of related fused furan systems have already been noted, suggesting photophysical applications are a promising area of inquiry. acs.org

Q & A

Q. What synthetic routes are available for 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2,5-dinitrofuran and 4-nitrothiophenol. Key steps include:

  • Reagent Preparation : Use sodium hydride (NaH) as a base to deprotonate 4-nitrothiophenol, generating the thiolate nucleophile.
  • Reaction Conditions : Conduct the reaction in anhydrous DMF or THF at 60–80°C for 6–8 hours. Maintain a 1:1.2 molar ratio of 2,5-dinitrofuran to 4-nitrothiophenol to minimize side reactions.
  • Yield Optimization : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1). Purify via column chromatography to isolate the product with >90% yield .

Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?

Methodological Answer:

  • FTIR Analysis : Identify key bands such as ν(C=O) at ~1660 cm⁻¹ (amide I), ν(NO₂) at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), and ν(C-S) at ~650 cm⁻¹. Compare with reference spectra for nitro and sulfanyl groups .
  • NMR Spectroscopy :
    • ¹H-NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and furan protons (δ 6.5–7.5 ppm).
    • ¹³C-NMR : Confirm the presence of nitro-substituted carbons (δ ~145–155 ppm) and sulfur-linked carbons (δ ~125–135 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak ([M+H]⁺) at m/z 337.03 (calculated for C₁₀H₅N₂O₅S) .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize ionic intermediates. Avoid protic solvents, which may quench the thiolate nucleophile.
  • Temperature Control : Maintain temperatures below 100°C to prevent decomposition of nitro groups.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sulfur-containing intermediates .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the SNAr reactivity of 2,5-dinitrofuran?

Methodological Answer:

  • Mechanistic Insight : The electron-withdrawing nitro groups at positions 2 and 5 activate the furan ring for SNAr by reducing electron density at positions 3 and 4.
  • Substituent Effects : Introduce computational methods (e.g., DFT calculations) to map electrostatic potential surfaces (EPS) and identify nucleophilic attack sites. Compare with experimental kinetics (e.g., Hammett plots) using substituted thiophenols .

Q. What side products may form during synthesis, and how can they be characterized or mitigated?

Methodological Answer:

  • Common Side Products :
    • Bis-furanyl sulfides : Formed via over-substitution when excess 2,5-dinitrofuran reacts with thiolate intermediates (e.g., Scheme 3 in ).
    • Oxidation Products : Sulfoxide or sulfone derivatives may arise if reactions are exposed to air.
  • Mitigation Strategies :
    • Limit reaction time and use stoichiometric ratios.
    • Employ reducing agents (e.g., Na₂S₂O₄) to suppress oxidation.
    • Characterize side products via LC-MS and compare retention times with synthetic standards .

Q. How can computational modeling predict the regioselectivity of sulfanyl group addition to the furan ring?

Methodological Answer:

  • DFT Calculations : Optimize geometries of intermediates using software (e.g., Gaussian) at the B3LYP/6-31G(d) level. Calculate activation energies for substitution at positions 3 vs. 5.
  • NBO Analysis : Evaluate charge distribution to identify the most electrophilic carbon. Correlate with experimental outcomes (e.g., NMR shifts of substitution sites) .

Q. What analytical methods are suitable for detecting trace impurities or degradation products in bulk samples?

Methodological Answer:

  • HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid). Detect nitroaromatic impurities at 254 nm.
  • GC-MS Headspace Analysis : For volatile byproducts (e.g., residual solvents), employ dynamic headspace sampling with Tenax TA traps and compare against NIST libraries .

Q. How can kinetic studies elucidate the reaction mechanism under varying pH and temperature conditions?

Methodological Answer:

  • Pseudo-First-Order Kinetics : Monitor reaction rates via UV-Vis spectroscopy by tracking the disappearance of 2,5-dinitrofuran (λmax ~320 nm).
  • Arrhenius Plots : Determine activation energy (Eₐ) by measuring rate constants at 50°C, 60°C, and 70°C.
  • pH Dependence : Use buffer systems (pH 7–12) to study thiolate nucleophile availability. A sharp increase in rate above pH 10 supports deprotonation as a rate-limiting step .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for SNAr reactions: How can experimental variables explain these differences?

Methodological Answer:

  • Variable Factors :
    • Solvent Purity : Trace moisture in DMF can reduce thiolate availability, lowering yields.
    • Base Strength : NaH vs. K₂CO₃ may alter reaction efficiency.
  • Resolution : Replicate reactions under strictly anhydrous conditions and compare with literature protocols. Validate via controlled experiments with standardized reagents .

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